An In-depth Technical Guide to 6,7-Dimethoxy-4-phenoxy-quinoline: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6,7-Dimethoxy-4-phenoxy-quinoline: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 6,7-dimethoxy-4-phenoxy-quinoline and its closely related derivatives. This quinoline scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents, particularly in the field of oncology. This document summarizes key findings, presents data in a structured format, and provides detailed experimental methodologies to support further research and development.
Chemical Structure and Properties
The core structure of 6,7-dimethoxy-4-phenoxy-quinoline consists of a quinoline ring system substituted with two methoxy groups at positions 6 and 7, and a phenoxy group at position 4.
Chemical Structure:
Figure 1: General chemical structure of a 4-phenoxy-quinoline derivative. The parent compound features an unsubstituted phenoxy group.
Physicochemical Properties:
Quantitative data for 6,7-dimethoxy-4-phenoxy-quinoline and its nitro-substituted analog are summarized in the table below. These properties are crucial for assessing its drug-likeness and potential for further development.
| Property | 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline[1][2][] | 6,7-dimethoxy-4-(4-methoxyphenoxy)quinoline[4] |
| Molecular Formula | C17H14N2O5 | C18H17NO4 |
| Molecular Weight | 326.30 g/mol | 311.33 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | 6,7-dimethoxy-4-(4-methoxyphenoxy)quinoline |
| CAS Number | 190728-24-6 | Not available |
| XLogP3 | 3.5 | Not available |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 6 | 5 |
| Rotatable Bond Count | 4 | 4 |
| Topological Polar Surface Area | 86.4 Ų | 49.8 Ų |
| Heavy Atom Count | 24 | 23 |
Synthesis
The general synthesis of 4-phenoxy-quinoline derivatives involves the nucleophilic substitution of a halogen at the 4-position of the quinoline ring with a corresponding phenol. A common precursor for this synthesis is 4-chloro-6,7-dimethoxyquinoline.
Experimental Protocol: General Synthesis of 6,7-dimethoxy-4-phenoxy-quinoline derivatives [5]
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Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) in dimethylformamide (DMF), add the desired phenol (1.2 equivalents) and potassium carbonate (K2CO3, 2.5 equivalents).
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Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 115 °C for 12 hours.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the desired 6,7-dimethoxy-4-phenoxy-quinoline derivative.
A generalized workflow for the synthesis of 4-phenoxy-quinoline derivatives.
Biological Activity and Therapeutic Potential
The 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a key component of various biologically active molecules, primarily investigated for their anticancer properties.[6][7] The mechanism of action often involves the inhibition of critical cellular processes such as cell signaling, DNA replication, and cell division.[6]
c-Met Kinase Inhibition
The HGF/c-Met signaling pathway is frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis.[8] Several 6,7-dimethoxy-4-anilinoquinoline derivatives, which are structurally very similar to the phenoxy analogs, have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[8]
One notable derivative, compound 12n (6,7-dimethoxy-N-(2-(p-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine), demonstrated an IC50 value of 0.030 ± 0.008 µM against c-Met kinase.[8] This highlights the potential of the 6,7-dimethoxyquinoline core in targeting this important oncogenic pathway. Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the c-Met kinase.[8]
Inhibition of the c-Met signaling cascade by 6,7-dimethoxyquinoline derivatives.
Topoisomerase I Inhibition
Topoisomerase I (TOP1) is another crucial target in cancer therapy. This enzyme relaxes DNA supercoiling during replication and transcription. Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[6] These compounds are thought to stabilize the TOP1-DNA cleavage complex, leading to DNA damage and cell death.[6]
For instance, compound 14m from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines showed potent anticancer activity against a panel of 60 cancer cell lines, with a full panel GI50 MG-MID of 1.26 μM.[6]
Tubulin Polymerization Inhibition
Microtubules are dynamic structures essential for cell division, and their disruption is a validated anticancer strategy.[9] Some quinoline derivatives are known to interfere with tubulin polymerization.[6][9] The crystal structure of a related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been studied as a potential scaffold for tubulin polymerization inhibitors that bind to the colchicine binding site.[10]
Aurora Kinase B Relocation Blockade
More recently, 4-phenoxy-quinoline derivatives have been investigated for their ability to disrupt the localization of Aurora kinase B (AURKB), a key regulator of mitosis, without inhibiting its catalytic activity.[5][11] This novel mechanism leads to failed cytokinesis, polyploidy, and ultimately, cancer cell death.[5] A lead compound from this class demonstrated desirable pharmacokinetic properties and in vivo efficacy in a mouse xenograft model.[11]
In Vitro Biological Evaluation Protocols
In Vitro c-Met Kinase Assay[8]
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Assay Principle: A caliper motility shift assay is used to measure the inhibitory activity of the compounds against c-Met kinase. This assay quantifies the conversion of a peptide substrate to its phosphorylated form.
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Procedure:
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The kinase reaction is performed in a buffer containing the c-Met enzyme, the peptide substrate, ATP, and the test compound at various concentrations.
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The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
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The reaction is stopped, and the substrate and product are separated by electrophoresis.
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The amount of phosphorylated product is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
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In Vitro Antiproliferation Assay (MTT Assay)[8]
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Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MKN-45 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure:
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Cells are seeded in 96-well plates and allowed to attach overnight.
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The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).
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After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
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The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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The GI50 value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curves.
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A typical workflow for assessing the antiproliferative activity of compounds.
Conclusion
6,7-Dimethoxy-4-phenoxy-quinoline and its derivatives represent a versatile and promising class of compounds for the development of novel therapeutics, particularly in oncology. The core structure has been successfully utilized to design potent inhibitors of key cancer-related targets, including c-Met kinase, topoisomerase I, and tubulin. Furthermore, the discovery of 4-phenoxy-quinolines as non-catalytic disruptors of Aurora kinase B localization opens up new avenues for therapeutic intervention. The synthetic accessibility and the possibility for diverse functionalization make this scaffold an attractive starting point for further medicinal chemistry efforts. The experimental protocols detailed herein provide a foundation for the continued investigation and optimization of this important class of molecules.
References
- 1. 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline | C17H14N2O5 | CID 22132806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 6,7-dimethoxy-4-(4-nitrophenoxy)- synthesis - chemicalbook [chemicalbook.com]
- 4. 6,7-Dimethoxy-4-(4-methoxyphenoxy)quinoline | C18H17NO4 | CID 22132780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Integrating a phenotypic screening with a structural simplification strategy to identify 4-phenoxy-quinoline derivatives to potently disrupt the mitotic localization of Aurora kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
